molecular formula C22H16F6N4O2 B14928758 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B14928758
M. Wt: 482.4 g/mol
InChI Key: XZFYHEIYVVCQGT-UHFFFAOYSA-N
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Description

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of multiple functional groups, including methoxyphenyl, trifluoromethyl, pyrimidinyl, and pyrazol-5-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the trifluoromethyl groups, and the final assembly of the pyrazol-5-ol moiety. Common reagents used in these reactions include trifluoromethylating agents, such as Umemoto’s reagents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrimidinyl and pyrazol-5-ol moieties are crucial for binding to specific receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, while the pyrimidinyl and pyrazol-5-ol moieties provide specific binding interactions with biological targets .

Properties

Molecular Formula

C22H16F6N4O2

Molecular Weight

482.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C22H16F6N4O2/c1-34-15-9-5-8-14(10-15)16-11-18(21(23,24)25)30-19(29-16)32-20(33,22(26,27)28)12-17(31-32)13-6-3-2-4-7-13/h2-11,33H,12H2,1H3

InChI Key

XZFYHEIYVVCQGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C(CC(=N3)C4=CC=CC=C4)(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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